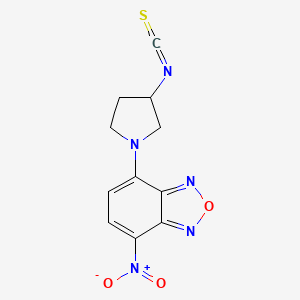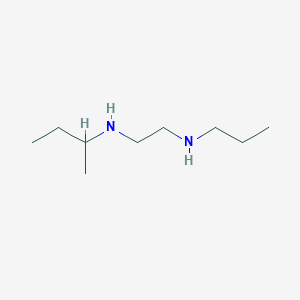
N-2-Butyl-N'-propyl ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Butyl-N’-propyl ethylenediamine is an organic compound belonging to the class of amines. Amines are characterized by the presence of nitrogen atoms bonded to alkyl or aryl groups. This compound, specifically, is a secondary amine with two different alkyl groups attached to the nitrogen atoms. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Butyl-N’-propyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and propyl halides. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution of the halides by the amine groups. The general reaction scheme is as follows:
-
Reaction with Butyl Halide
- Ethylenediamine reacts with butyl halide (e.g., butyl chloride) in the presence of a base such as sodium hydroxide.
- The reaction is typically conducted in an organic solvent like ethanol or methanol.
- The product is N-2-Butyl ethylenediamine.
-
Reaction with Propyl Halide
- N-2-Butyl ethylenediamine is then reacted with propyl halide (e.g., propyl bromide) under similar conditions.
- The final product is N-2-Butyl-N’-propyl ethylenediamine.
Industrial Production Methods
Industrial production of N-2-Butyl-N’-propyl ethylenediamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-2-Butyl-N’-propyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides (e.g., chlorides, bromides) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines, hydrocarbons.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
N-2-Butyl-N’-propyl ethylenediamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-2-Butyl-N’-propyl ethylenediamine involves its interaction with molecular targets through its amine groups. These interactions can include:
Coordination with Metal Ions: The compound can form stable complexes with metal ions, which is useful in catalysis and biochemical assays.
Hydrogen Bonding: The amine groups can form hydrogen bonds with various substrates, influencing their reactivity and stability.
Nucleophilic Attack: The nitrogen atoms can act as nucleophiles, participating in various substitution and addition reactions.
Comparación Con Compuestos Similares
N-2-Butyl-N’-propyl ethylenediamine can be compared with other similar compounds such as:
N,N-Dimethylethylenediamine: Similar structure but with methyl groups instead of butyl and propyl groups.
N-Ethylethylenediamine: Contains an ethyl group instead of butyl or propyl.
N,N-Diethylethylenediamine: Contains two ethyl groups.
Uniqueness
The uniqueness of N-2-Butyl-N’-propyl ethylenediamine lies in its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other ethylenediamine derivatives.
Propiedades
Fórmula molecular |
C9H22N2 |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
N'-butan-2-yl-N-propylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-10-7-8-11-9(3)5-2/h9-11H,4-8H2,1-3H3 |
Clave InChI |
PJMXVYCSLAWYPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCNC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)

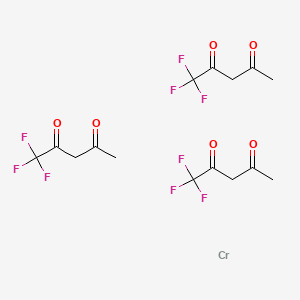
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)

![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
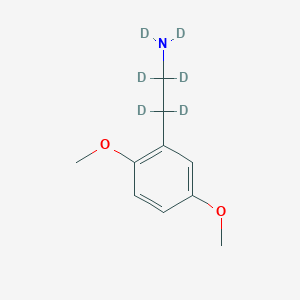

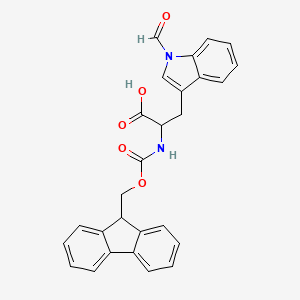

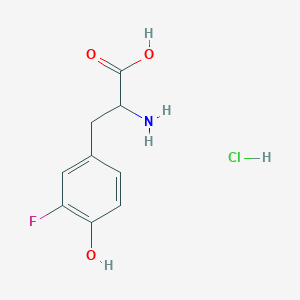
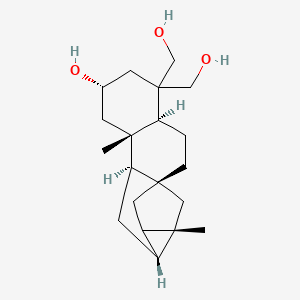
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
